![molecular formula C7H9NO2 B12875628 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde CAS No. 62501-64-8](/img/structure/B12875628.png)
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbaldehyde group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde.
Reduction: Formation of 2-(hydroxymethyl)-1-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its reactive aldehyde group allows for various transformations, including:
- Formation of pyrrole-based derivatives.
- Synthesis of heterocyclic compounds.
This versatility is essential in developing new materials and pharmaceuticals .
Research has indicated that 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde exhibits potential biological activities, making it a candidate for drug development. Studies have focused on:
- Antimicrobial Properties : Investigating its efficacy against various pathogens.
- Anti-inflammatory Effects : Exploring its role in modulating inflammatory pathways.
These properties suggest potential therapeutic applications in treating infections and inflammatory diseases .
Medicinal Chemistry
The compound is being studied for its potential as a scaffold for new drug candidates. Its structural features allow it to interact with biological targets effectively. Notable applications include:
- Development of non-steroidal anti-inflammatory drugs (NSAIDs).
- Exploration as a precursor for synthesizing novel therapeutic agents targeting specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group and an aldehyde group, but with a furan ring instead of a pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with similar pyrrole-based structures but different functional groups.
Uniqueness
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and its pyrrole ring structure. This combination imparts distinct reactivity and potential biological activities that are not observed in similar compounds .
Biological Activity
Introduction
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrrole compounds are known for their significant roles in various biological processes and potential therapeutic applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, often involving the functionalization of pyrrole derivatives. For instance, reactions involving aldehydes and hydroxymethyl groups have been utilized to achieve the desired structure .
Table 1: Summary of Synthesis Methods
Method | Description |
---|---|
Aldol Condensation | Involves the reaction of aldehydes with pyrrole derivatives under acidic conditions. |
N-alkylation | Utilizes NaH-promoted deprotonation followed by alkylation with primary alkyl halides. |
Hydroxymethylation | Direct introduction of hydroxymethyl groups through specific reagents. |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Antioxidant Activity
The compound has also demonstrated significant antioxidant properties. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS) .
Cytotoxicity and Anticancer Effects
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that it induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an anticancer agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), highlighting its potential in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the effects of varying concentrations of this compound were tested on MCF-7 cells. The IC₅₀ value was determined to be approximately 25 µM, with significant morphological changes observed under microscopy, confirming its cytotoxic effects .
Properties
CAS No. |
62501-64-8 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BYGFXZUDVISMDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1CO)C=O |
Origin of Product |
United States |
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